molecular formula C4H7NOS B1170170 SODIUM METHYL COCOYL TAURATE CAS No. 12765-39-8

SODIUM METHYL COCOYL TAURATE

Cat. No.: B1170170
CAS No.: 12765-39-8
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Description

Sodium methyl cocoyl taurate is a versatile and increasingly popular ingredient in the skincare industry. It is a surfactant derived from the combination of natural coconut fatty acids and taurine, an amino acid. This unique composition allows this compound to effectively perform its primary function as a surfactant, an essential component in many skincare formulations .

Mechanism of Action

Target of Action

Sodium Methyl Cocoyl Taurate (SMCT) is primarily targeted at the skin and hair. It is a surfactant that allows water and oil to mix, thus improving the cleaning process . It is also a foaming agent, providing a creamy, high-volume foam for facial cleansers, liquid soap, and shampoos .

Mode of Action

SMCT works by reducing the surface tension of liquids, allowing water and oil to mix more effectively. This property makes it easier to remove dirt and sebum from the skin and hair during cleansing . It has a hydrophilic head group consisting of N-methyltaurine (2-methylaminoethanesulfonic acid) and a lipophilic group consisting of a long-chain coconut fatty acid, both linked via an amide bond . This structure allows it to interact effectively with both water and oil, making it an excellent surfactant.

Biochemical Pathways

The biochemical pathways involved in the action of SMCT are primarily related to its surfactant properties. It works by forming micelles, which are small clusters of surfactant molecules. In these micelles, the hydrophilic (water-attracting) heads of the surfactant molecules face outwards, while the hydrophobic (water-repelling) tails face inwards. This arrangement allows the micelles to trap oil and dirt, effectively removing them from the skin or hair .

Pharmacokinetics

As a topical agent, the pharmacokinetics of SMCT primarily involve its absorption, distribution, and elimination on the skin and hair It is applied topically and works at the site of applicationInstead, it is rinsed off after application, taking with it the dirt and oil trapped in the micelles .

Result of Action

The primary result of SMCT’s action is the effective cleansing of the skin and hair. It removes dirt, oil, and other impurities without stripping the skin’s natural oils . It also provides a high-volume, creamy foam that enhances the sensory profile of the cleansing product . Furthermore, it is mild and gentle, making it suitable for sensitive skin and baby care products .

Action Environment

The action of SMCT is influenced by various environmental factors. It is stable at extreme pH conditions and is effective under hard water conditions . It is also biodegradable, making it environmentally friendly . Under hot strong acid or hot strong alkali, it can easily hydrolyze .

Biochemical Analysis

Biochemical Properties

Sodium methyl cocoyl taurate plays a significant role in biochemical reactions as an anionic surfactant. It interacts with various enzymes, proteins, and other biomolecules through its hydrophilic head group (N-methyltaurine) and lipophilic group (coconut fatty acid). These interactions typically involve the formation of micelles, which can encapsulate hydrophobic substances, aiding in their solubilization and transport . The compound’s strong electronic sulfo-negative group and mild cationic amine group facilitate these interactions .

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its surfactant properties can disrupt cell membranes, leading to changes in membrane permeability and ion transport . Additionally, this compound can modulate the expression of genes involved in stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s hydrophilic and lipophilic groups enable it to interact with cell membranes and proteins, altering their structure and function . These interactions can lead to the inhibition or activation of enzymes involved in metabolic processes, as well as changes in the expression of genes related to cellular stress and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its activity can be influenced by factors such as pH, temperature, and the presence of other chemicals . Over time, this compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance the solubilization and transport of hydrophobic substances . At high doses, this compound can exhibit toxic or adverse effects, such as membrane disruption and cytotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid and amino acid metabolism . These interactions can lead to changes in the levels of key metabolites and alterations in cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophilic and lipophilic groups enable it to associate with cell membranes and intracellular compartments, influencing its localization and accumulation . These interactions can affect the compound’s activity and function within different cellular environments .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to cell membranes, endoplasmic reticulum, and other organelles, where it exerts its effects on cellular function . These localization patterns can impact the compound’s activity and its interactions with biomolecules within different subcellular environments .

Biological Activity

Sodium methyl cocoyl taurate is a surfactant derived from coconut fatty acids and taurine. It is widely used in personal care products due to its mildness and ability to enhance the texture and foaming properties of formulations. This article explores the biological activity of this compound, focusing on its safety profile, efficacy in dental applications, and potential synergistic effects with other compounds.

This compound is classified as an anionic surfactant. Its structure allows it to interact with biological membranes, reducing surface tension and facilitating the penetration of other active ingredients. This property makes it suitable for use in cosmetics and personal care products, particularly in formulations designed for sensitive skin.

Toxicological Studies

Toxicity studies have assessed the safety of this compound through various methods:

  • Acute Toxicity : The oral LD50 (lethal dose for 50% of subjects) in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity. In mice, an LD50 of 6.63 g/kg was observed . Clinical signs of toxicity included hypoactivity and coat bristling.
  • Dermal Toxicity : Studies indicate that this compound has a high dermal LD50 (>2000 mg/kg), suggesting it is safe for topical use . However, when combined with N-ammonium thioglycolate, the toxicity increased significantly, indicating a potential for enhanced absorption or irritation when used in conjunction with certain chemicals .
  • Repeated Dose Toxicity : The no-observed-adverse-effects-level (NOAEL) was found to be ≥1000 mg/kg/day in 14-day oral studies, demonstrating its safety over prolonged exposure .
Study Type LD50 (mg/kg) Effects Observed
Oral (Rats)>2000Hypoactivity, coat bristling
Oral (Mice)6630No significant adverse effects
Dermal (Rats)>2000Minimal irritation
Combined with Thioglycolate344Increased toxicity

Efficacy in Dental Applications

This compound has been investigated for its role in dental health products, particularly toothpaste formulations. A study compared a hydroxyapatite toothpaste containing this compound against a fluoride toothpaste. The results indicated that the hydroxyapatite formulation was non-inferior to fluoride in preventing caries progression among children . This suggests that this compound may play a beneficial role in oral care by enhancing the effectiveness of other active ingredients.

Case Study: Hydroxyapatite Toothpaste

  • Objective : To evaluate the effectiveness of hydroxyapatite toothpaste containing this compound.
  • Participants : 207 children aged 3-7 years.
  • Duration : 336 days.
  • Results : The incidence of caries was similar between the hydroxyapatite group (72.7%) and the fluoride group (74.2%), supporting the use of this compound as a viable alternative to traditional fluoride treatments .

Synergistic Effects

Research indicates that this compound can enhance the efficacy of other surfactants and active ingredients. For example, when tested alongside N-ammonium thioglycolate, it increased the compound's dermal absorption and toxicity, highlighting its potential role as a penetration enhancer in topical formulations .

Properties

CAS No.

12765-39-8

Molecular Formula

C4H7NOS

Molecular Weight

0

Origin of Product

United States

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